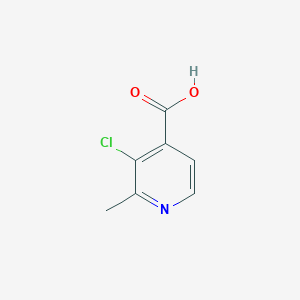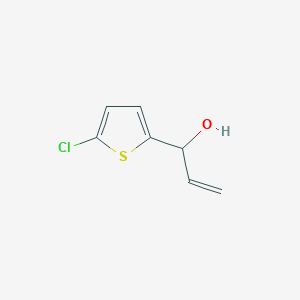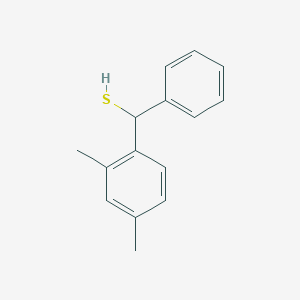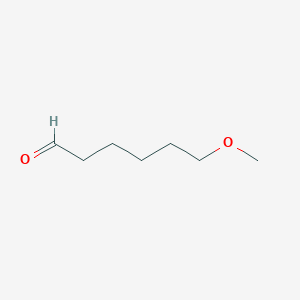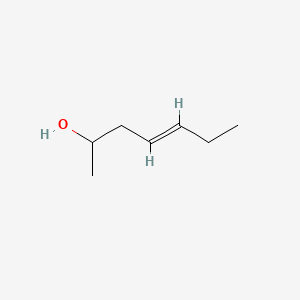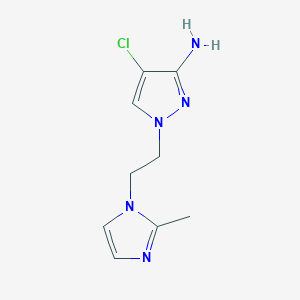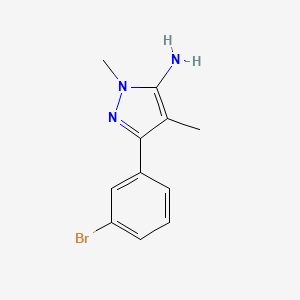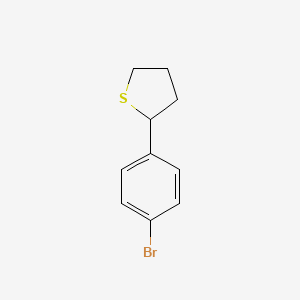
2-(4-Bromophenyl)thiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)thiolane is an organic compound characterized by a thiolane ring substituted with a bromophenyl group at the second position Thiolanes are five-membered sulfur-containing heterocycles, and the presence of a bromophenyl group adds unique chemical properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)thiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with thiolane-2-thiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, leading to the formation of the desired thiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)thiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenylthiolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiolane.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)thiolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)thiolane depends on its specific application. In chemical reactions, the thiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The bromophenyl group can participate in various substitution reactions, allowing for the formation of diverse derivatives. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
2-Phenylthiolane: Lacks the bromine substituent, leading to different reactivity and properties.
2-(4-Chlorophenyl)thiolane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
2-(4-Methylphenyl)thiolane: Contains a methyl group instead of bromine, affecting its reactivity and applications.
Uniqueness: 2-(4-Bromophenyl)thiolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile compound in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C10H11BrS |
|---|---|
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)thiolane |
InChI |
InChI=1S/C10H11BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 |
Clave InChI |
MYMSHLXUVSXSRS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


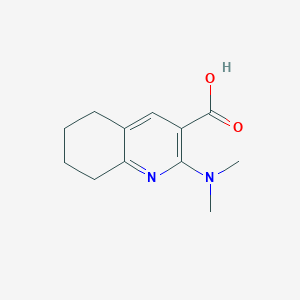
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)

